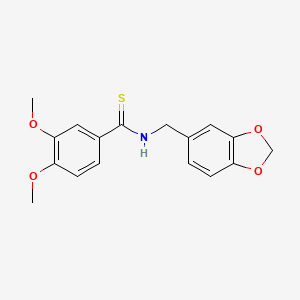![molecular formula C18H16ClNO2S2 B5084092 N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes.
作用机制
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 involves the inhibition of a specific protein target. This protein target is involved in various biological processes, including cell growth and inflammation. By inhibiting this protein target, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is able to modulate these processes and induce cell death in cancer cells. The exact mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been shown to inhibit angiogenesis and induce autophagy. It has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been shown to have a low toxicity profile, making it a safe option for scientific research.
实验室实验的优点和局限性
One of the main advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments is its high affinity for a specific protein target. This makes it a useful tool for studying various biological processes. Additionally, the synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research. However, there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments. One limitation is that it may not be effective in all cell lines or biological systems. Additionally, the exact mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is still being studied, which may limit its use in certain applications.
未来方向
There are a number of future directions for the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in scientific research. One area of focus is in the development of new cancer therapies. Compound 1 has shown promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential in this area. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 may have applications in the study of other diseases, such as cardiovascular disease and neurodegenerative disease. Further research is needed to fully understand the potential of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in these areas. Finally, the development of new synthesis methods for N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 may lead to improved purity and yield, making it an even more cost-effective option for scientific research.
Conclusion:
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide, or N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. This N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes. While there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments, its potential applications in cancer therapy, inflammation, and other areas make it a promising option for future research.
合成方法
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2-naphthalenesulfonyl chloride with 2-aminoethanethiol to form the intermediate N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 2. This is followed by the reaction of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 2 with 4-chlorobenzenethiol to form the final product, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1. The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research.
科学研究应用
Compound 1 has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes. One of the main applications of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is in the study of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been used in the study of inflammation, as it has been shown to inhibit the production of inflammatory cytokines. Other potential applications of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 include the study of cardiovascular disease, neurodegenerative disease, and infectious diseases.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S2/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUSTILCGJDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)